An In-Depth Technical Guide to 3-(2-Methylphenyl)piperidine
An In-Depth Technical Guide to 3-(2-Methylphenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides a detailed overview of 3-(2-Methylphenyl)piperidine, a heterocyclic amine with significant potential in medicinal chemistry and drug development. This document delves into its chemical identity, synthesis, pharmacological properties, and analytical methodologies, offering a valuable resource for researchers in the field.
Chemical Identity and Nomenclature
IUPAC Name: 3-(2-Methylphenyl)piperidine
The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) accurately describes the molecular structure: a piperidine ring substituted at the 3-position with a 2-methylphenyl (or o-tolyl) group.
Synonyms:
-
3-(o-tolyl)piperidine
Chemical Structure and Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol |
| CAS Number | 661470-63-9[1] |
Synthesis of 3-(2-Methylphenyl)piperidine
The primary and most efficient method for the synthesis of 3-(2-Methylphenyl)piperidine is through the catalytic hydrogenation of its aromatic precursor, 3-(2-methylphenyl)pyridine. This transformation is a cornerstone in the production of various piperidine derivatives, which are crucial building blocks for a wide array of pharmaceuticals, including analgesics, neuroleptics, and antidepressants.[1]
Figure 1: General synthesis pathway for 3-(2-Methylphenyl)piperidine.
Experimental Protocol: Catalytic Hydrogenation
This protocol outlines a general procedure for the catalytic hydrogenation of 3-(2-methylphenyl)pyridine. Optimization of catalyst, solvent, temperature, and pressure may be required to achieve optimal yield and purity.
Materials:
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3-(2-Methylphenyl)pyridine
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Palladium on carbon (Pd/C, 10%) or Platinum(IV) oxide (PtO₂)
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Ethanol or Methanol (solvent)
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
Procedure:
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In a suitable pressure vessel, dissolve 3-(2-methylphenyl)pyridine in the chosen alcohol solvent.
-
Carefully add the catalyst (typically 5-10 mol% relative to the substrate).
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Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
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Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
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Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
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Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
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Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.
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Filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain pure 3-(2-Methylphenyl)piperidine.
Pharmacological Profile
While specific pharmacological data for 3-(2-Methylphenyl)piperidine is not extensively available in the public domain, the piperidine scaffold is a well-established pharmacophore in a multitude of clinically approved drugs, particularly those targeting the central nervous system (CNS).[2] Piperidine-containing compounds are known to interact with various receptors and transporters, influencing neurotransmission.
Potential Areas of Pharmacological Interest:
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Dopamine and Serotonin Systems: Many piperidine derivatives exhibit affinity for dopamine and serotonin receptors and transporters.[3][4] Given the structural similarities to other CNS-active compounds, it is plausible that 3-(2-Methylphenyl)piperidine may modulate these systems. Further in vitro binding assays and in vivo behavioral studies would be necessary to elucidate its specific receptor interaction profile and functional activity.
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Analgesic and Neuroleptic Activity: The piperidine moiety is a key structural feature in numerous analgesics and neuroleptic agents.[1] Preclinical screening of 3-(2-Methylphenyl)piperidine in relevant animal models could reveal potential analgesic or antipsychotic properties.
Figure 2: Postulated interactions of 3-(2-Methylphenyl)piperidine with CNS targets.
Analytical Methodologies
Accurate identification and quantification of 3-(2-Methylphenyl)piperidine are crucial for research and development. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a robust method for the separation, identification, and quantification of 3-(2-Methylphenyl)piperidine.
Recommended GC-MS Parameters (Starting Point):
| Parameter | Value |
| Column | 5% Phenyl/95% Methyl Silicone (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temp. | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of 3-(2-Methylphenyl)piperidine.
Predicted ¹H and ¹³C NMR Data:
While experimental spectra should be obtained for definitive assignment, predicted chemical shifts provide a useful reference. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methylphenyl group and the aliphatic protons of the piperidine ring. The ¹³C NMR spectrum will display distinct signals for each of the 12 carbon atoms in the molecule.
Safety and Toxicology
Conclusion
3-(2-Methylphenyl)piperidine represents a promising scaffold for the development of novel therapeutics, particularly for CNS disorders. Its synthesis via catalytic hydrogenation of the corresponding pyridine is a well-established and efficient route. While its specific pharmacological profile remains to be fully elucidated, its structural similarity to known bioactive molecules suggests a high potential for interaction with key neurological targets. Further research into its receptor binding affinities, in vivo efficacy, and safety profile is warranted to fully explore its therapeutic potential.
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